Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFSDUMJDBSQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372958 | |
| Record name | Methyl 3-oxo-indan-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29427-70-1 | |
| Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29427-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxo-indan-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The most efficient route involves the base-mediated alkylation of 1-indanone with dimethyl carbonate (DMC). Sodium hydride (NaH) deprotonates the α-hydrogen of 1-indanone, generating a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of DMC, resulting in transesterification and formation of the methyl ester group at the indene’s 2-position. While this method primarily yields methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, positional isomerism can arise depending on the enolate’s regioselectivity.
Optimization of Reaction Conditions
Key parameters for maximizing yield (99%) and purity:
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Solvent : Tetrahydrofuran (THF) ensures optimal solubility of NaH and 1-indanone.
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Temperature : Reflux conditions (65–67°C) accelerate enolate formation.
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Atmosphere : Nitrogen inertization prevents oxidation of sensitive intermediates.
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Stoichiometry : A 2:1 molar ratio of DMC to 1-indanone ensures complete conversion.
Representative Procedure:
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Charge a 250 mL flask with DMC (17 g, 189 mmol) and THF (80 mL).
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Add NaH (60% w/w, 3.18 g, 79.4 mmol) under N₂.
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Dropwise add 1-indanone (5 g, 37.8 mmol) in THF (40 mL).
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Reflux for 2 hr, quench with 1M HCl/ice, extract with ethyl acetate (3 × 100 mL).
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Dry organic layers over Na₂SO₄ and concentrate to obtain the crude product (7.11 g, 99%).
Enantioselective Synthesis Approaches
Dynamic Kinetic Resolution (DKR)
While primarily applied to chloro-substituted analogs (e.g., (+)-5-chloro derivatives), DKR principles can be adapted for chiral indanone carboxylates:
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| CAL-B Loading | 20–30 mg/mmol | Increases ee |
| TBD Concentration | 5–10 mol% | Enhances racemization rate |
| Temperature | 40–45°C | Balances enzyme activity and stability |
Functional Group Transformations
Oxidation of Dihydroindene Precursors
Methyl 2,3-dihydro-1H-indene-1-carboxylate can be oxidized to introduce the 3-keto group:
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Oxidizing Agents : CrO₃/H₂SO₄ (Jones reagent) or KMnO₄ in acidic media.
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Yield : 70–85% depending on substituent electronic effects.
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Challenge : Over-oxidation to indenone derivatives requires careful stoichiometric control.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit apoptosis proteins (IAPs), which are crucial in cancer cell survival. Studies have shown its efficacy against various cancers, including breast cancer and acute myeloid leukemia.
The compound has demonstrated various biological activities:
- Antimicrobial Properties : Investigations into its antimicrobial effects have revealed potential applications in treating infections caused by resistant bacteria.
- Anti-inflammatory Effects : Compounds derived from methyl 3-oxo-2,3-dihydro-1H-indene have shown promise in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
Study on Apoptosis Induction
A peer-reviewed study highlighted that methyl 3-oxo-2,3-dihydro-1H-indene derivatives effectively induced apoptosis in cancer cell lines by disrupting IAP function. This suggests their potential as anticancer agents.
Inflammation Model Study
In an experimental model of inflammation, methyl 3-oxo-2,3-dihydro-1H-indene derivatives significantly reduced markers of inflammation compared to control groups. This indicates potential applications in treating chronic inflammatory conditions.
Summary Table of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antitumor | Inhibition of IAPs | Cancer treatment (various types) |
| Anti-inflammatory | Modulation of cytokine production | Treatment of inflammatory diseases |
| Antimicrobial | Disruption of bacterial cell function | Infection control |
Industrial Applications
In the industrial sector, this compound is utilized as a building block in organic synthesis. It serves as an intermediate for the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as a precursor to biologically active molecules that interact with enzymes or receptors in the body . These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Bioactivity
The biological and chemical properties of indanone derivatives are highly sensitive to substituent variations. Below is a comparative analysis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate and its analogs:
Impact of Substituents on Properties
- Anti-inflammatory/Anti-diabetic Activity : The addition of dihydroxy and prenyl groups () significantly enhances bioactivity by improving hydrogen bonding and hydrophobic interactions with biological targets .
- Halogenation : Chloro or fluoro substituents (e.g., C5 or C6 positions) increase electrophilicity, aiding in cross-coupling reactions and improving binding affinity in radioligands .
- Azido Groups : Azido derivatives serve as intermediates for Huisgen cycloaddition, enabling bioconjugation in drug discovery .
- Amino Acid Conjugates: These modifications improve water solubility and pharmacokinetic profiles, making them suitable for oral administration .
Physical and Chemical Properties
| Property | This compound | Methyl 6-chloro Analog | Prenylated Derivative |
|---|---|---|---|
| Boiling Point (°C) | 297.5 | 310 (estimated) | Decomposes >250°C |
| Density (g/cm³) | 1.246 | 1.32 | 1.18 |
| Solubility | Insoluble in water; soluble in DMSO, THF | Similar to parent | Moderate in ethanol |
| Stability | Stable at RT | Light-sensitive | Hygroscopic |
Biological Activity
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacological applications. This article explores its biological activity, synthesis methods, and potential applications based on existing research.
Chemical Structure and Properties
This compound features a unique structure characterized by a carboxylate ester group and a ketone functional group. Its molecular formula is with a molecular weight of approximately 190.2 g/mol. The presence of keto groups allows for hydrogen bonding and interactions with biological molecules, enhancing its potential utility in pharmacological studies .
Anticancer Properties
Research has indicated that compounds similar to this compound may exhibit significant anticancer activities. For instance, studies on related indene derivatives have shown their ability to inhibit apoptosis through interactions with IAP (inhibitor of apoptosis proteins), which are critical in regulating cell death pathways .
Enzyme Interactions
The compound's keto groups enable it to act as an electrophile in nucleophilic addition reactions, allowing it to engage with various enzyme targets. This interaction can potentially influence enzyme mechanisms or serve as probes in biochemical assays .
Synthesis Methods
This compound can be synthesized through several methods, including:
- Condensation Reactions : Utilizing various starting materials to form the indene structure.
- Functional Group Transformations : Modifying existing compounds to introduce the necessary carboxylate and keto functionalities.
These synthetic routes leverage the compound's reactive functional groups to produce derivatives with enhanced biological activity .
Study on Anticancer Activity
A notable case study explored the anticancer potential of indene derivatives similar to this compound. The study demonstrated that these compounds could induce apoptosis in cancer cell lines by modulating IAP proteins, leading to increased sensitivity to chemotherapeutic agents .
Enzyme Inhibition Study
Another study focused on the enzyme inhibition properties of related compounds. It was found that these compounds could effectively inhibit specific enzymes involved in metabolic pathways associated with cancer progression, suggesting that this compound may also possess similar properties .
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Anticancer Activity | Antioxidant Activity | Enzyme Inhibition |
|---|---|---|---|---|
| Methyl 3-Oxoindene-2-carboxylic acid | Moderate | High | Yes | |
| Methyl 4-Oxoindane-1-carboxylate | High | Moderate | Yes | |
| Methyl 1-Oxoindane-2-carboxylate | Low | High | No |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate and its derivatives?
- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or azide introduction. For example, methyl 2-azido derivatives are prepared by reacting the parent indanone carboxylate with sodium azide in acetic acid, followed by purification via column chromatography (DCM/pentane 4:1). Yields exceed 90% in optimized conditions . Substituents (e.g., fluoro, chloro) are introduced at the indene ring during precursor synthesis, as seen in methyl 5-fluoro and 6-chloro derivatives .
Q. Which spectroscopic and analytical techniques are commonly utilized for characterizing this compound and its analogs?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons, e.g., methyl ester groups at δ 3.6–3.8 ppm and carbonyl carbons at δ 168–196 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1720 cm⁻¹, azide stretches at ~2100 cm⁻¹) .
- HRMS : Confirms molecular ion peaks (e.g., [M-N₂+H]+ for azide derivatives) with errors <2 ppm .
Q. How can researchers assess the hydrolytic stability of the ester functional group in this compound under varying conditions?
- Methodological Answer : Hydrolytic stability is tested under acidic (HCl), basic (NaOH), or enzymatic (lipase) conditions. For example, enzymatic dynamic kinetic resolution (DKR) with CAL-B lipase and TBD base in organic solvents (e.g., THF) achieves >95% enantiomeric excess (ee) by balancing hydrolysis and racemization rates .
Advanced Research Questions
Q. What strategies are implemented for achieving enantioselective synthesis via dynamic kinetic resolution (DKR) of this compound?
- Methodological Answer : DKR combines CAL-B lipase (for enantioselective ester hydrolysis) with a racemization catalyst (e.g., TBD base) in anhydrous THF. Reaction parameters (temperature, solvent polarity, and catalyst loading) are optimized to achieve >95% ee within 24 hours. The process is monitored via chiral HPLC .
Q. How does X-ray crystallography using programs like SHELX and ORTEP contribute to elucidating the three-dimensional structure and intermolecular interactions of derivatives?
- Methodological Answer :
- SHELX Refinement : SHELXL refines crystal structures using high-resolution data, resolving bond lengths (e.g., C=O at 1.21 Å) and angles. Non-classical C–H⋯O hydrogen bonds are identified in packing diagrams .
- ORTEP Visualization : ORTEP-III generates thermal ellipsoid plots, highlighting planar indanone cores (r.m.s. deviation <0.04 Å) and intermolecular interactions in crystal lattices .
Q. What is the impact of electron-withdrawing/donating substituents on the reactivity and physical properties of indanone-based carboxylate derivatives?
- Methodological Answer :
- Fluoro Substituents : Electron-withdrawing F at position 5 increases electrophilicity of the carbonyl group, shifting 13C NMR δ to 168.1 ppm (vs. 168.5 ppm for Cl derivatives) .
- Chloro Substituents : Enhance thermal stability (mp 141–146°C for 6-Cl vs. 98–101°C for 5-F derivatives) due to increased molecular symmetry .
Q. How are azide-functionalized derivatives synthesized, and what role do they play in subsequent click chemistry or bioorthogonal reactions?
- Methodological Answer : Azides (e.g., methyl 2-azido derivatives) are synthesized via NaN₃ substitution at the indene bridgehead. These serve as precursors for Cu-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or polymer crosslinking. Reaction progress is tracked via IR (azide peak at ~2100 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
